![molecular formula C21H21ClO5 B15091060 [2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B15091060.png)
[2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4S,6S)-6-Chlorotetrahydro-2H-pyran-3,4-diyl bis(4-methylbenzoate) is a complex organic compound characterized by its unique stereochemistry and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,6S)-6-Chlorotetrahydro-2H-pyran-3,4-diyl bis(4-methylbenzoate) typically involves multiple steps, starting from readily available precursors. One common approach involves the use of a chlorinating agent to introduce the chlorine atom into the tetrahydropyran ring. The subsequent esterification with 4-methylbenzoic acid derivatives completes the synthesis. Reaction conditions often include the use of organic solvents, controlled temperatures, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
(3R,4S,6S)-6-Chlorotetrahydro-2H-pyran-3,4-diyl bis(4-methylbenzoate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the chlorine atom or reduce other functional groups.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyran derivatives .
Wissenschaftliche Forschungsanwendungen
(3R,4S,6S)-6-Chlorotetrahydro-2H-pyran-3,4-diyl bis(4-methylbenzoate) has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in designing molecules with specific stereochemistry.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of (3R,4S,6S)-6-Chlorotetrahydro-2H-pyran-3,4-diyl bis(4-methylbenzoate) involves its interaction with specific molecular targets. The chlorine atom and ester groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,4S,6S)-6-Chlorotetrahydro-2H-pyran-3,4-diyl bis(4-chlorobenzoate): Similar in structure but with different substituents on the benzene ring.
(3R,4S,6S)-6-Bromotetrahydro-2H-pyran-3,4-diyl bis(4-methylbenzoate): Contains a bromine atom instead of chlorine, leading to different reactivity.
(3R,4S,6S)-6-Chlorotetrahydro-2H-pyran-3,4-diyl bis(4-hydroxybenzoate): Features hydroxyl groups, which can alter its chemical and biological properties.
Uniqueness
Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C21H21ClO5 |
|---|---|
Molekulargewicht |
388.8 g/mol |
IUPAC-Name |
[2-chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate |
InChI |
InChI=1S/C21H21ClO5/c1-13-3-7-15(8-4-13)20(23)26-17-11-19(22)25-12-18(17)27-21(24)16-9-5-14(2)6-10-16/h3-10,17-19H,11-12H2,1-2H3 |
InChI-Schlüssel |
CPONBGAIBORBPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)OC2CC(OCC2OC(=O)C3=CC=C(C=C3)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



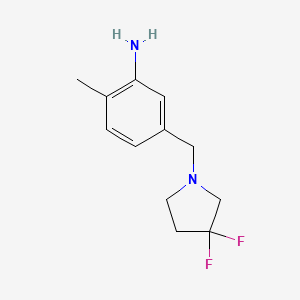
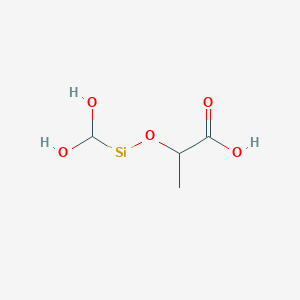

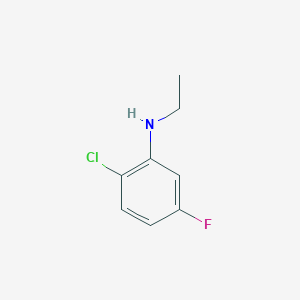
![3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,4a,5,6,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,7-dione](/img/structure/B15091020.png)

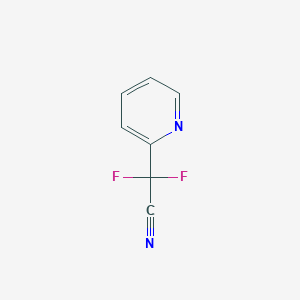

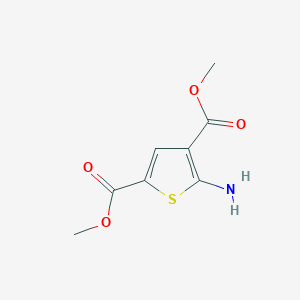
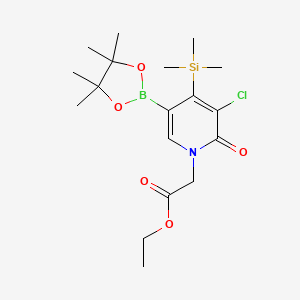
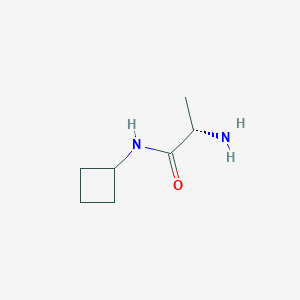
![(Cyclobutylmethyl)(methyl)[(piperidin-4-yl)methyl]amine](/img/structure/B15091070.png)

